![molecular formula C18H10Cl4N2O4S2 B186997 N-[4-(benzenesulfonylimino)-2,3,5,6-tetrachlorocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide CAS No. 39538-52-8](/img/structure/B186997.png)
N-[4-(benzenesulfonylimino)-2,3,5,6-tetrachlorocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(benzenesulfonylimino)-2,3,5,6-tetrachlorocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide, also known as TCS-TB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including chemistry, biology, and medicine. In
Mécanisme D'action
The mechanism of action of N-[4-(benzenesulfonylimino)-2,3,5,6-tetrachlorocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes in the target cells. This results in the disruption of various cellular processes, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and bacteria. This compound has also been shown to have antioxidant properties. In vivo studies have shown that this compound has low toxicity and is well-tolerated by animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-(benzenesulfonylimino)-2,3,5,6-tetrachlorocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide is its versatility. This compound can be easily modified to suit the specific needs of the experiment. This compound is also readily available and can be synthesized in large quantities. However, one of the main limitations of this compound is its limited solubility in water. This can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of N-[4-(benzenesulfonylimino)-2,3,5,6-tetrachlorocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide in scientific research. One potential direction is the development of this compound-based biosensors for the detection of various analytes. Another potential direction is the use of this compound as an anticancer agent. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of N-[4-(benzenesulfonylimino)-2,3,5,6-tetrachlorocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide with 2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione in the presence of a base. The product obtained is then treated with benzenesulfonyl chloride to yield the final compound. The synthesis method of this compound is well-established and has been reported in several scientific journals.
Applications De Recherche Scientifique
N-[4-(benzenesulfonylimino)-2,3,5,6-tetrachlorocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide has been used extensively in scientific research for its potential applications in various fields. In chemistry, this compound has been used as a ligand in the synthesis of metal complexes for catalytic reactions. In biology, this compound has been studied for its potential use as an anticancer agent. This compound has also been used in the development of biosensors for the detection of various analytes. In medicine, this compound has been studied for its potential use as an antimicrobial agent.
Propriétés
Numéro CAS |
39538-52-8 |
|---|---|
Formule moléculaire |
C18H10Cl4N2O4S2 |
Poids moléculaire |
524.2 g/mol |
Nom IUPAC |
N-[4-(benzenesulfonylimino)-2,3,5,6-tetrachlorocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C18H10Cl4N2O4S2/c19-13-15(21)18(24-30(27,28)12-9-5-2-6-10-12)16(22)14(20)17(13)23-29(25,26)11-7-3-1-4-8-11/h1-10H |
Clé InChI |
VVGSNFGJZSFDRC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C2C(=C(C(=NS(=O)(=O)C3=CC=CC=C3)C(=C2Cl)Cl)Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N=C2C(=C(C(=NS(=O)(=O)C3=CC=CC=C3)C(=C2Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



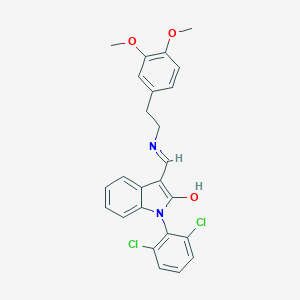
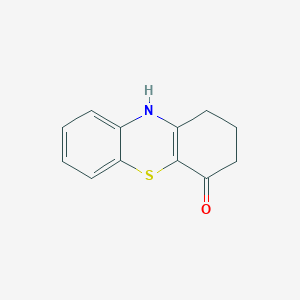
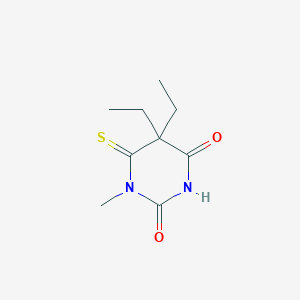





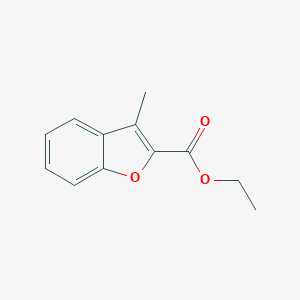
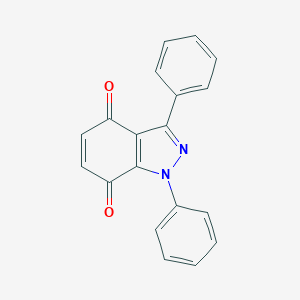


![2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B186936.png)
